n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide
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Overview
Description
n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol This compound features a unique spirocyclic structure, which includes a furan ring and a dioxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide can be achieved through a multi-step process. One common method involves the formation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This intermediate is then subjected to palladium-catalyzed aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
n-(1,4-Dioxaspiro[45]decan-6-yl)furan-2-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H17NO4/c15-12(10-4-3-7-16-10)14-11-5-1-2-6-13(11)17-8-9-18-13/h3-4,7,11H,1-2,5-6,8-9H2,(H,14,15) |
InChI Key |
WSZLFFSQAJWHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)NC(=O)C3=CC=CO3)OCCO2 |
Origin of Product |
United States |
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